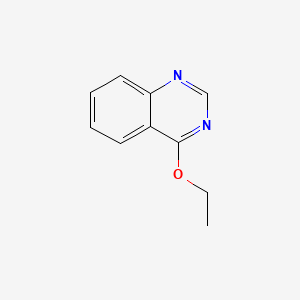

4-Ethoxyquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

16347-96-9 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-ethoxyquinazoline |

InChI |

InChI=1S/C10H10N2O/c1-2-13-10-8-5-3-4-6-9(8)11-7-12-10/h3-7H,2H2,1H3 |

InChI Key |

KHYIWRGNPLBXDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=NC2=CC=CC=C21 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BtGH84 Activator I; Bt-GH-84 Activator I; BtGH-84 Activator I; 4 EtOQz; 4-EtOQz; 4EtOQz; Qz O Et; Qz-O-Et; QzOEt; |

Origin of Product |

United States |

Foundational & Exploratory

4-Ethoxyquinazoline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxyquinazoline is a heterocyclic aromatic compound belonging to the quinazoline (B50416) family. While specific data for the unsubstituted this compound is limited in publicly available scientific literature, this guide provides a comprehensive overview of its probable chemical structure, properties, and synthesis, based on established chemical principles and data from closely related analogs. Furthermore, it explores the potential biological activities of this compound class, drawing insights from studies on various 4-alkoxyquinazoline derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this compound and its derivatives.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinazoline core, which is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, with an ethoxy group (-OCH₂CH₃) attached at the 4-position.

Molecular Formula: C₁₀H₁₀N₂O

SMILES: CCOC1=NC=NC2=CC=CC=C12

InChI Key: (Not available for the unsubstituted compound)

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Estimated) | 6-Bromo-4-ethoxyquinazoline[1] | 4-Methoxyquinazoline[2] |

| Molecular Weight | ~174.20 g/mol | 253.09 g/mol | 160.17 g/mol |

| CAS Number | Not Found | 124429-25-0 | 16347-95-8 |

| Appearance | Likely a solid at room temperature | - | Crystalline solid |

| Melting Point | - | - | - |

| Boiling Point | - | - | - |

| Solubility | Expected to be soluble in organic solvents | - | - |

Synthesis of this compound

A common and effective method for the synthesis of 4-alkoxyquinazolines is through the nucleophilic aromatic substitution of a 4-haloquinazoline precursor. The most probable synthetic route to this compound involves the reaction of 4-chloroquinazoline (B184009) with sodium ethoxide.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on standard organic chemistry principles for the synthesis of aryl ethers.

Materials:

-

4-Chloroquinazoline

-

Sodium ethoxide (solid or freshly prepared from sodium and absolute ethanol)

-

Anhydrous ethanol (B145695) or another suitable aprotic polar solvent (e.g., DMF, DMSO)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

Reaction Setup: A solution or suspension of 4-chloroquinazoline is prepared in an anhydrous solvent under an inert atmosphere in a round-bottom flask equipped with a reflux condenser.

-

Addition of Nucleophile: A stoichiometric excess (typically 1.1 to 1.5 equivalents) of sodium ethoxide is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature with stirring. The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield pure this compound.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been reported for unsubstituted this compound, the broader class of 4-alkoxyquinazolines has been investigated for various pharmacological activities, particularly as anticancer agents.

A study on novel 4-alkoxyquinazoline derivatives identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

Diagram 2: Potential Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound represents an interesting, yet underexplored, member of the quinazoline family. Based on the chemistry of its analogs, it can likely be synthesized via nucleophilic substitution of 4-chloroquinazoline. The biological activities of related 4-alkoxyquinazolines, particularly as VEGFR-2 inhibitors, suggest that this compound could be a valuable scaffold for the development of novel anticancer agents. Further research is warranted to synthesize and characterize this compound and to evaluate its pharmacological profile. This guide provides a starting point for such investigations by consolidating the available knowledge on related structures and proposing a logical path forward for research and development.

References

- 1. 6-Bromo-4-ethoxyquinazoline | C10H9BrN2O | CID 730768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxyquinazoline | C9H8N2O | CID 27831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Ethoxyquinazoline from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 4-ethoxyquinazoline, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis is presented as a robust three-step process, involving the formation of key intermediates: quinazolin-4(3H)-one and 4-chloroquinazoline (B184009). This document includes detailed experimental procedures, quantitative data summaries, and workflow diagrams to facilitate replication and adaptation in a research and development setting.

Overall Synthetic Pathway

The transformation of anthranilic acid to this compound is efficiently achieved through a three-step reaction sequence. The process begins with the cyclization of anthranilic acid with formamide (B127407) to yield quinazolin-4(3H)-one. This intermediate is subsequently chlorinated to form the highly reactive 4-chloroquinazoline. The final step involves a nucleophilic aromatic substitution reaction with ethoxide to furnish the target product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Quinazolin-4(3H)-one (Intermediate I)

The initial step involves the cyclization of anthranilic acid with formamide, a variation of the Niementowski quinazoline (B50416) synthesis.[1] Heating these reactants results in the formation of the stable quinazolin-4(3H)-one intermediate, which exists in tautomeric equilibrium with 4-hydroxyquinazoline.

Caption: Reaction scheme for the synthesis of Quinazolin-4(3H)-one.

Experimental Protocol

This protocol is adapted from the procedure described by S. S. Sabir et al.[2]

-

To a 100 mL two-neck flask equipped with a reflux condenser, add 13.7 g (0.1 mol) of anthranilic acid.

-

Add 16 mL (0.4 mol) of formamide to the flask.

-

Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.[2]

-

After cooling to room temperature, pour the mixture into a beaker containing crushed ice.

-

Allow the mixture to stand for 6-8 hours at room temperature to facilitate crystallization.

-

Filter the resulting crystals using a Büchner funnel, wash with cold water, and dry.

-

For further purification, the crude product can be recrystallized from water in the presence of activated carbon.[2]

Quantitative Data (Step 1)

| Parameter | Value | Reference |

| Starting Material | Anthranilic Acid | [2] |

| Reagent | Formamide | [2] |

| Temperature | 130-135°C | [2] |

| Reaction Time | 2 hours | [2] |

| Reported Yield | Up to 96% | [2] |

| Melting Point | 218°C | [2] |

Step 2: Synthesis of 4-Chloroquinazoline (Intermediate II)

The hydroxyl group of the quinazolin-4(3H)-one tautomer is converted to a chlorine atom using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). This transforms the stable intermediate into a reactive electrophile, primed for subsequent nucleophilic substitution.

Caption: Reaction scheme for the synthesis of 4-chloroquinazoline.

Experimental Protocol

This protocol is based on procedures outlined by Kumar et al. and discussions on reaction workups.[3][4]

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 14.6 g (0.1 mol) of quinazolin-4(3H)-one.

-

Carefully add an excess of phosphorus oxychloride (POCl₃), for example, 60 mL, to the flask.[3]

-

Heat the mixture to reflux and maintain for 4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool.

-

Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.[4]

-

Slowly and cautiously pour the resulting residue onto crushed ice to quench the reaction.

-

Neutralize the acidic solution with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is neutral.[4]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline.

Quantitative Data (Step 2)

| Parameter | Value | Reference |

| Starting Material | Quinazolin-4(3H)-one | [3] |

| Reagent | Phosphorus Oxychloride (POCl₃) | [3][5] |

| Condition | Reflux | [3] |

| Reaction Time | 4 hours | [3] |

| Workup | Quench on ice, neutralize with NaHCO₃ | [4] |

| Reported Yield | Typically high (specific yield not provided in sources) | - |

Step 3: Synthesis of this compound (Final Product)

The final step is a nucleophilic aromatic substitution (SNAr) reaction.[6] The electron-deficient quinazoline ring facilitates the displacement of the chloride at the C4 position by a strong nucleophile, sodium ethoxide, to yield the desired this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar nucleophilic substitution on a 4-chloro-heterocycle using sodium ethoxide as described by A. A. El-Kateb et al.[7]

-

Prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium metal in 100 mL of absolute ethanol in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Once the sodium has completely reacted, add 16.4 g (0.1 mol) of 4-chloroquinazoline to the sodium ethoxide solution.

-

Heat the reaction mixture under reflux for 4 hours. Monitor the reaction by TLC.[7]

-

After cooling, pour the reaction mixture into ice-cold water.

-

The solid product should precipitate. Filter the solid, wash with water to remove any inorganic salts, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data (Step 3)

| Parameter | Value | Reference |

| Starting Material | 4-Chloroquinazoline | [7] |

| Reagent | Sodium Ethoxide in Absolute Ethanol | [7] |

| Condition | Reflux | [7] |

| Reaction Time | 4 hours | [7] |

| Reported Yield | High yields are expected for this type of SNAr reaction. | - |

Summary of Quantitative Data

The following table provides a consolidated view of the key quantitative parameters for the entire synthetic pathway, allowing for easy comparison of the different stages of the process.

| Step | Starting Material | Key Reagents | Product | Reported Yield | Melting Point (°C) |

| 1 | Anthranilic Acid | Formamide | Quinazolin-4(3H)-one | Up to 96%[2] | 218[2] |

| 2 | Quinazolin-4(3H)-one | POCl₃ | 4-Chloroquinazoline | High | 97-98 |

| 3 | 4-Chloroquinazoline | Sodium Ethoxide, Ethanol | This compound | High | 63-65 |

This guide outlines a reliable and high-yielding pathway for the synthesis of this compound from anthranilic acid. The procedures are based on established chemical transformations and provide a solid foundation for researchers in the field of medicinal and synthetic chemistry.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. generis-publishing.com [generis-publishing.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

4-Ethoxyquinazoline: A Technical Overview for Chemical Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 4-Ethoxyquinazoline, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. While specific data for this compound is limited in public databases, this document compiles available information on its identification, synthesis, and potential biological significance based on related quinazoline (B50416) derivatives.

Chemical Identification

The nomenclature and identification of this compound are foundational for its study.

IUPAC Nomenclature: The formal IUPAC name for this compound is This compound .

CAS Number: A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. This suggests that it is a compound that has not been extensively synthesized or characterized in the published literature. For reference, the structurally related compound, 4-ethoxy-2-methylquinazoline, has the CAS number 91350-36-6.

Physicochemical Properties

Quantitative physicochemical data for this compound is not available in the surveyed literature. However, data for a closely related compound, 6-bromo-4-ethoxyquinazoline, is presented below as a surrogate to provide an estimation of its properties.[1]

| Property | Value (for 6-bromo-4-ethoxyquinazoline) |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.09 g/mol |

| Monoisotopic Mass | 251.98983 Da |

Note: This data is for a brominated analog and should be used as an approximation for this compound.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of other 4-substituted quinazoline derivatives. A common precursor for such syntheses is 4-chloroquinazoline, which can be reacted with sodium ethoxide to yield the target compound.

Proposed Synthetic Pathway:

References

Unraveling the Anticancer Potential of 4-Ethoxyquinazoline: A Technical Guide to its Putative Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the putative mechanism of action of 4-Ethoxyquinazoline and its analogs in cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents quantitative data from related compounds, details relevant experimental protocols, and visualizes key cellular pathways and workflows. While specific data for this compound is limited in publicly available literature, this guide draws upon extensive research on structurally similar quinazoline (B50416) derivatives to propose a primary mechanism centered on the disruption of microtubule dynamics.

Core Putative Mechanism: Inhibition of Tubulin Polymerization

The prevailing evidence strongly suggests that quinazoline derivatives, including those with a 4-alkoxy substitution, exert their anticancer effects primarily by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By interfering with the dynamic process of tubulin assembly into microtubules, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).

This inhibitory action is believed to occur through the binding of the quinazoline scaffold to the colchicine (B1669291) binding site on β-tubulin. This interaction prevents the proper formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. The disruption of this process ultimately leads to the demise of rapidly dividing cancer cells.

Quantitative Analysis of Anticancer Activity

Table 1: Cytotoxicity of Quinazoline Analogs in Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-Aryl-4-amide-quinoline | MDA-MB-231 (Breast) | MTT | 0.65 - 0.90 | [1] |

| Quinoline-indole derivative | HepG2 (Liver) | MTT | <0.01 | [2] |

| Quinoline-indole derivative | HCT-8 (Colon) | MTT | <0.01 | [2] |

| Quinoline-indole derivative | MDA-MB-231 (Breast) | MTT | <0.01 | [2] |

| Quinoline (B57606) derivative | HCT-116 (Colon) | MTT | 0.010 - 0.042 | [3] |

| Quinazoline-triazole acetamide | HCT-116 (Colon) | MTT | 5.33 (72h) | [4] |

| Quinazolin-4-one derivative | MCF-7 (Breast) | MTT | 0.06 | [5] |

Table 2: Tubulin Polymerization Inhibition by Quinazoline Analogs

| Compound Class | Assay Type | IC50 (µM) | Reference |

| Quinoline derivative | In vitro tubulin polymerization | 17 ± 0.3 | [1] |

| Biarylaminoquinazoline | In vitro tubulin polymerization | >10 | [6] |

| Quinoline-indole derivative | In vitro tubulin polymerization | 2.09 - 2.54 | [2] |

Key Experimental Protocols

To investigate the anticancer mechanism of this compound, a series of standard in vitro assays are essential. The following sections detail the methodologies for these key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare a serial dilution of this compound.

-

Reaction Setup: In a 96-well plate, combine the tubulin solution with either the test compound, a positive control (e.g., paclitaxel (B517696) for polymerization promotion or colchicine for inhibition), or a vehicle control.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition at different compound concentrations to determine the IC50 for tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with this compound for a defined period. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

-

Data Interpretation: Generate a histogram of DNA content. Cells in G0/G1 phase will have a 2n DNA content, cells in G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

-

Cell Treatment and Harvesting: Treat cells with this compound. Collect both the adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a general experimental workflow for evaluating the anticancer properties of this compound.

Caption: Putative signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for investigating the anticancer effects.

Conclusion

The available evidence strongly supports the hypothesis that this compound and its analogs function as anticancer agents by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. The data from related quinazoline derivatives indicate potent cytotoxic activity against a range of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for the further investigation and confirmation of the precise mechanism of action of this compound. Future studies should focus on generating specific quantitative data for this compound and exploring its efficacy in in vivo models to validate its potential as a therapeutic candidate.

References

- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and historical development of quinazoline-based compounds

An In-depth Technical Guide to the Discovery and Historical Development of Quinazoline-Based Compounds

Introduction

The quinazoline (B50416) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its structural resemblance to the endogenous purine (B94841) and pteridine (B1203161) nuclei allows it to interact with a wide array of biological targets, particularly kinase enzymes. The first natural quinazoline-based alkaloid was discovered in 1888, but extensive exploration of its chemistry began in the 1940s.[1] The parent quinazoline molecule was first synthesized in 1895, with subsequent methods developed in the early 1900s.[3] Since then, over 200 biologically active quinazoline and quinoline (B57606) alkaloids have been identified, and the scaffold has become the foundation for numerous blockbuster drugs, particularly in the fields of oncology and cardiovascular medicine.[3] This guide details the historical journey of quinazoline-based compounds from their initial synthesis to their evolution as highly targeted therapeutic agents.

Early Development: From Synthesis to Antihypertensives

The initial therapeutic breakthroughs for quinazoline compounds came not in oncology, but in the treatment of hypertension. Researchers identified that the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) structure was a key pharmacophore for recognizing and blocking alpha-1 (α1)-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[4]

Prazosin (B1663645): Discovered by Pfizer in the 1960s and patented in 1965, prazosin was a landmark compound.[5][6] It was the first highly selective α1-adrenergic receptor antagonist, which allowed it to effectively lower blood pressure without the undesirable side effects, such as reflex tachycardia, that plagued earlier non-selective alpha-blockers.[6] Prazosin came into medical use in 1974 and demonstrated the therapeutic potential of the quinazoline scaffold.[5]

Doxazosin (B1670899): Following the success of prazosin, a rational drug design program was initiated to improve upon its pharmacokinetic profile.[4] Prazosin required multiple daily doses.[6] By modifying the 2-substituent of the quinazoline core, researchers at Pfizer developed doxazosin, which incorporated a benzodioxanoyl moiety.[4] This modification resulted in a significantly longer plasma half-life of approximately 10 hours, permitting once-daily administration for 24-hour blood pressure control.[4] Doxazosin was patented in 1977 and entered medical use in 1988, solidifying the role of quinazolines in cardiovascular medicine.[7]

The Era of Targeted Cancer Therapy: Quinazoline-Based Kinase Inhibitors

The most profound impact of the quinazoline scaffold has been in oncology, specifically through the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[8][9] Its overexpression and mutation are hallmarks of various cancers, particularly non-small cell lung cancer (NSCLC). The quinazoline core emerged as a favorable scaffold for developing ATP-competitive inhibitors that target the kinase domain of EGFR.[10]

First-Generation EGFR TKIs: Reversible Inhibition

The first wave of quinazoline-based anticancer drugs were reversible inhibitors, binding to the ATP-binding site of the EGFR kinase domain.[8]

-

Gefitinib (B1684475) (Iressa®): Developed by AstraZeneca, gefitinib was the first EGFR inhibitor to reach the market.[11] It received its first approval in Japan in 2002, followed by FDA approval in 2003 for the treatment of NSCLC.[3][11] A pivotal discovery was that gefitinib's remarkable efficacy was concentrated in a subset of NSCLC patients whose tumors harbored specific activating mutations in the EGFR gene.[9] This finding ushered in the era of precision medicine in oncology.

-

Erlotinib (Tarceva®): Erlotinib is another 4-anilinoquinazoline (B1210976) derivative that functions as a reversible EGFR TKI, similar to gefitinib.[12][13] It binds to the ATP binding site of the EGFR, preventing the receptor's autophosphorylation and blocking downstream signaling.[14][15] Approved by the FDA in 2004, it is used to treat NSCLC and pancreatic cancer.[12][]

Dual and Second-Generation TKIs: Broader and Irreversible Inhibition

While revolutionary, first-generation TKIs were limited by the eventual development of drug resistance. This clinical challenge drove the development of new quinazoline inhibitors with different mechanisms.

-

Lapatinib (B449) (Tykerb®): Developed by GlaxoSmithKline, lapatinib is a 4-anilinoquinazoline that dually inhibits both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB receptor family.[17][18] It was approved by the FDA in 2007 for treating advanced or metastatic HER2-positive breast cancer, often in combination with other therapies.[3][19][20]

-

Afatinib (B358) (Gilotrif®): Developed by Boehringer Ingelheim and approved in 2013, afatinib is a second-generation TKI.[3][21] Unlike its predecessors, it acts as an irreversible blocker of the ErbB family (EGFR, HER2, and HER4).[22][23] Afatinib forms a covalent bond with cysteine residues in the kinase domains of these receptors, leading to a more sustained suppression of signaling.[22][24] This mechanism provides activity against some EGFR mutations that are resistant to first-generation inhibitors.[22]

Third-Generation TKIs: Conquering Resistance

The primary mechanism of acquired resistance to first- and second-generation EGFR TKIs is the emergence of a secondary "gatekeeper" mutation, T790M.[25] This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less competitive. The development of a TKI that could overcome this specific resistance mechanism was a major goal of medicinal chemistry.

-

Osimertinib (B560133) (Tagrisso®): The discovery of osimertinib by AstraZeneca is a prime example of successful structure-based drug design.[26] The program, which began in 2009, was specifically aimed at creating a third-generation, irreversible inhibitor that would selectively target the T790M mutant form of EGFR while sparing the wild-type (WT) version of the receptor.[27][28] Sparing WT EGFR is crucial for reducing the severe side effects, such as skin rash and diarrhea, common with earlier, less selective inhibitors.[25] Osimertinib achieved this selectivity and received accelerated FDA approval in 2015 for treating patients with metastatic T790M mutation-positive NSCLC.[25][27] It has since become a first-line treatment for patients with EGFR-mutated NSCLC.[25][29]

Data Presentation

Table 1: Historical Development Timeline of Key Quinazoline-Based Drugs

| Drug Name | Originator Company | Therapeutic Area | Patent Year | First Medical Use | First FDA Approval |

| Prazosin | Pfizer | Hypertension | 1965[5] | 1974[5] | 1988[30] |

| Doxazosin | Pfizer | Hypertension, BPH | 1977[7] | 1988[7] | 1990[31] |

| Gefitinib | AstraZeneca | NSCLC | - | 2002 (Japan)[11] | 2003[3] |

| Erlotinib | Astellas | NSCLC, Pancreatic Cancer | - | - | 2004[12] |

| Lapatinib | GlaxoSmithKline | Breast Cancer | - | - | 2007[3][19] |

| Afatinib | Boehringer Ingelheim | NSCLC | - | - | 2013[3] |

| Osimertinib | AstraZeneca | NSCLC | - | - | 2015[25][27] |

Table 2: Comparative Inhibitory Activity of Quinazoline-Based EGFR TKIs

| Compound | Generation | EGFR WT IC₅₀ (nM) | EGFR L858R IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | Mechanism |

| Gefitinib | First | ~100 | ~20-80 | ~3,000-10,000 | Reversible |

| Erlotinib | First | ~60 | ~20-50 | ~2,000-8,000 | Reversible |

| Afatinib | Second | ~10 | ~0.5 | ~10-100 | Irreversible |

| Osimertinib | Third | ~500 | ~1-15 | ~1-15 | Irreversible |

Note: IC₅₀ values are approximate and can vary based on assay conditions. The data is compiled to show relative potencies and selectivities.

Experimental Protocols

The synthesis of medicinally important quinazolines often involves building the core heterocycle first, followed by the addition of key side chains. The 4-anilinoquinazoline scaffold, central to most EGFR inhibitors, provides a representative example.

General Synthesis of the 4-Anilinoquinazoline Core

A common and versatile method for preparing the 4-anilinoquinazoline core, used in drugs like gefitinib and erlotinib, starts from a substituted anthranilic acid.

-

Cyclization to form the Quinazolinone: A substituted 2-aminobenzoic acid (anthranilic acid) is reacted with formamide (B127407) at high temperature. This reaction, a variation of the Niementowski quinazoline synthesis, forms the 4(3H)-quinazolinone ring system.[32]

-

Chlorination of the Quinazolinone: The resulting quinazolinone is then chlorinated, typically using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to produce a 4-chloroquinazoline (B184009) intermediate. This step activates the 4-position for nucleophilic substitution.[13]

-

Nucleophilic Aromatic Substitution (SNAr): The key 4-chloroquinazoline intermediate is reacted with a desired substituted aniline (B41778) in a solvent like isopropanol (B130326) or dimethylformamide, often with acid catalysis. The aniline displaces the chloride at the C4 position to yield the final 4-anilinoquinazoline product.[13]

General Synthesis of the Prazosin/Doxazosin Quinazoline Core

The synthesis of α1-blockers like prazosin involves creating a 2,4-diamino-6,7-dimethoxyquinazoline core.

-

Starting Material: The synthesis often begins with a suitably substituted aniline, such as 3,4-dimethoxyaniline.

-

Formation of Cyanamide (B42294) Intermediate: The aniline is reacted with a source of cyanamide to introduce the first nitrogen atom of the future pyrimidine ring.

-

Cyclization: The intermediate is then cyclized to form the 2,4-diamino-6,7-dimethoxyquinazoline core.

-

Side Chain Acylation: The final step involves reacting this quinazoline core with an appropriate acylating agent (e.g., a derivative of furoic acid for prazosin or a benzodioxanecarboxylic acid for doxazosin) to attach the side chain to the piperazine (B1678402) nitrogen, which has been previously attached at the 2-position of the quinazoline ring.[33][34]

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. Doxazosin, a case history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prazosin - Wikipedia [en.wikipedia.org]

- 6. Birth of a drug: 5.2 The pharmaceutical background | OpenLearn - Open University [open.edu]

- 7. Doxazosin - Wikipedia [en.wikipedia.org]

- 8. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Gefitinib - Wikipedia [en.wikipedia.org]

- 12. Erlotinib - Wikipedia [en.wikipedia.org]

- 13. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. drugs.com [drugs.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Tykerb (lapatinib ditosylate) FDA Approval History - Drugs.com [drugs.com]

- 21. researchgate.net [researchgate.net]

- 22. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. tandfonline.com [tandfonline.com]

- 27. Osimertinib - Wikipedia [en.wikipedia.org]

- 28. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. go.drugbank.com [go.drugbank.com]

- 31. go.drugbank.com [go.drugbank.com]

- 32. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 33. researchgate.net [researchgate.net]

- 34. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

Spectroscopic data interpretation (NMR, IR, Mass Spec) of 4-Ethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Ethoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predicted dataset based on the analysis of its structural features and comparison with analogous compounds. The information herein is intended to serve as a valuable reference for the characterization, identification, and further development of this compound and its derivatives.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinazoline (B50416) ring system and the ethoxy substituent. The aromatic region will feature signals for the five protons on the quinazoline core, while the aliphatic region will display a characteristic quartet and triplet for the ethoxy group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.85 | s | 1H | H2 (Quinazoline ring) |

| ~8.20 | d | 1H | H5 (Quinazoline ring) |

| ~8.00 | d | 1H | H8 (Quinazoline ring) |

| ~7.85 | t | 1H | H7 (Quinazoline ring) |

| ~7.65 | t | 1H | H6 (Quinazoline ring) |

| ~4.80 | q | 2H | -O-CH₂ -CH₃ |

| ~1.60 | t | 3H | -O-CH₂-CH₃ |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. Predicted coupling constants (J) for the ethoxy group are in the range of 7-8 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms of this compound.[1]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C4 (Quinazoline ring) |

| ~160.0 | C2 (Quinazoline ring) |

| ~151.5 | C8a (Quinazoline ring) |

| ~134.5 | C7 (Quinazoline ring) |

| ~129.0 | C5 (Quinazoline ring) |

| ~127.5 | C8 (Quinazoline ring) |

| ~127.0 | C6 (Quinazoline ring) |

| ~122.5 | C4a (Quinazoline ring) |

| ~65.0 | -O-CH₂ -CH₃ |

| ~15.0 | -O-CH₂-CH₃ |

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups within the molecule.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Strong | Aliphatic C-H stretch |

| ~1615, ~1575, ~1485 | Medium-Strong | C=C and C=N stretching (Quinazoline ring) |

| ~1450 | Medium | CH₂ bending |

| ~1380 | Medium | CH₃ bending |

| ~1250-1050 | Strong | C-O stretching (Ether) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular ion) |

| 159 | Medium | [M - CH₃]⁺ |

| 146 | High | [M - C₂H₄]⁺ (Loss of ethylene (B1197577) via McLafferty rearrangement) |

| 145 | Medium | [M - C₂H₅]⁺ |

| 118 | Medium | [M - C₂H₅O - H]⁺ |

| 103 | Medium | [C₇H₅N]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The ¹H NMR spectrum would be recorded on a 500 MHz spectrometer with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the ¹³C NMR spectrum, a 125 MHz spectrometer would be used with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds, with proton decoupling.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge ratio (m/z) range of 50-500 amu.

Spectroscopic Interpretation Workflow

The following diagram illustrates the general workflow for the interpretation of spectroscopic data to elucidate the structure of an organic molecule like this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spec data, along with the generalized experimental protocols, offer a foundational resource for researchers working with this compound. The structured interpretation of these spectra is crucial for confirming the identity and purity of synthesized this compound, thereby supporting its advancement in drug discovery and development pipelines.

References

The 4-Ethoxyquinazoline Scaffold: A Technical Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery. By screening small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior drug-like properties compared to traditional high-throughput screening (HTS) approaches. The quinazoline (B50416) core is a well-established pharmacophore, particularly in the realm of kinase inhibition, with several approved drugs targeting key signaling pathways in cancer. This technical guide focuses on the 4-ethoxyquinazoline scaffold as a promising starting point for FBDD campaigns, providing a comprehensive overview of its synthesis, screening, and potential for development into potent therapeutics. While specific quantitative data for this compound fragments is emerging, this guide consolidates available information on closely related 4-alkoxyquinazoline analogs to inform the design and execution of FBDD projects.

The this compound Scaffold: A Privileged Core

The quinazoline ring system is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The 4-anilinoquinazoline (B1210976) scaffold, in particular, has proven to be a highly effective ATP-competitive inhibitor of numerous protein kinases. The ethoxy group at the 4-position can serve as a key interaction point within the ATP-binding pocket of kinases and provides a vector for further chemical elaboration in fragment-to-lead optimization.

Targeting Key Signaling Pathways

Quinazoline derivatives are renowned for their inhibitory activity against receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation, survival, and angiogenesis. The two primary signaling pathways targeted by this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazolines competitively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade.

In-Depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of 2-ethoxy-4-chloroquinazoline. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

| Property | Value | Method |

| Molecular Formula | C₁₀H₉ClN₂O | - |

| Molecular Weight | 208.65 g/mol | - |

| Melting Point | 75-78 °C | Predicted |

| Boiling Point | 335.7 °C at 760 mmHg | Predicted |

| logP | 2.59 | Predicted (ALOGPS)[1] |

| pKa (most basic) | 1.85 | Predicted (ChemAxon)[2] |

| Aqueous Solubility | Low | Inferred from reaction conditions |

Note on Predicted Values: The melting point, boiling point, logP, and pKa values are computationally predicted and should be considered as estimates. Experimental verification is recommended for precise applications. The low aqueous solubility is inferred from its synthesis and reaction protocols, which consistently utilize organic solvents.

Synthesis and Characterization

The synthesis of 2-ethoxy-4-chloroquinazoline is a two-step process starting from 2-ethoxy(4H)-3,1-benzoxazin-4-one.[3][4]

Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4(3H)quinazolinone (1)

-

Reactants: 2-ethoxy(4H)-3,1-benzoxazin-4-one (0.01 mol), Ammonium (B1175870) acetate (B1210297) (0.01 mol).

-

Procedure:

-

Fuse a mixture of 2-ethoxy(4H)-3,1-benzoxazin-4-one and ammonium acetate in an oil bath for 2 hours.

-

Pour the resulting mixture into an ice/water bath and stir.

-

Filter the beige-white precipitate that forms.

-

Wash the precipitate with water, dry it, and recrystallize from ethanol (B145695) to obtain 2-ethoxy-4(3H)quinazolinone.

-

-

Characterization of Intermediate (1):

-

Melting Point: 155-156 °C.

-

IR (KBr, cm⁻¹): 1671 (C=O), 3229 (NH).

-

¹H-NMR (DMSO-d₆, δ ppm): 1.19 (t, 3H, CH₃ of ethoxy), 4.29 (q, 2H, CH₂ of ethoxy), 7.31–8.17 (m, 4H, ArH), 12.30 (br s, 1H, NH).

-

MS (m/z): [M+H]⁺ 190.

-

Step 2: Synthesis of 2-Ethoxy-4-chloroquinazoline (2)

-

Reactants: 2-Ethoxy-4(3H)quinazolinone (1), Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Heat a mixture of 2-ethoxy-4(3H)quinazolinone and phosphorus oxychloride on a boiling water bath.

-

After the reaction is complete, cool the mixture.

-

Carefully pour the mixture onto crushed ice with stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., chloroform).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-ethoxy-4-chloroquinazoline.

-

Characterization Methods

The characterization of 2-ethoxy-4-chloroquinazoline and its derivatives typically involves the following analytical techniques:[5][6][7]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Elemental Analysis: To determine the elemental composition.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of 2-ethoxy-4-chloroquinazoline are limited, the quinazoline (B50416) scaffold is a well-established pharmacophore in numerous kinase inhibitors.[8][9][10][11] Specifically, 4-substituted quinazolines are known to target the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13] Inhibition of these pathways can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis, which are critical in cancer progression.[3][14][15]

The 2-ethoxy and 4-chloro substituents on the quinazoline ring provide reactive handles for further chemical modifications to develop potent and selective kinase inhibitors. The 4-chloro position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various aniline (B41778) and other amine-containing moieties, a common feature in many EGFR and VEGFR-2 inhibitors.[16]

Visualizations

Synthetic Pathway```dot

Caption: Potential inhibition of EGFR/VEGFR-2 signaling.

References

- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 2. chemaxon.com [chemaxon.com]

- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]

- 10. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Quinazoline Ring System: A Technical Guide to its Reactivity for Researchers, Scientists, and Drug Development Professionals

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including approved therapeutics for cancer.[1][2] Its versatile reactivity allows for the synthesis of diverse derivatives, making a thorough understanding of its chemical behavior paramount for the design and development of novel drug candidates. This in-depth technical guide provides a comprehensive overview of the reactivity of the quinazoline ring system, complete with detailed experimental protocols, quantitative data, and visualizations of key signaling pathways modulated by quinazoline-based drugs.

Core Reactivity of the Quinazoline Ring

The quinazoline ring is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring significantly influences the electron density and reactivity of the entire system. This electronic nature makes the pyrimidine ring generally resistant to electrophilic substitution, while the benzene portion is more susceptible. Conversely, the pyrimidine ring, particularly at positions 2 and 4, is activated towards nucleophilic attack, especially when substituted with good leaving groups.[3][4]

Electrophilic Aromatic Substitution

Electrophilic attack on the unsubstituted quinazoline ring primarily occurs on the benzene ring. The pyrimidine ring is deactivated towards electrophiles.[3] The general order of reactivity for electrophilic substitution on the carbocyclic ring is 8 > 6 > 5 > 7.[3]

Nitration is the most well-documented electrophilic substitution reaction of quinazoline.[4] Treatment of quinazoline with a mixture of fuming nitric acid and concentrated sulfuric acid typically yields 6-nitroquinazoline (B1619102) as the major product.[4][5]

Table 1: Quantitative Data for Nitration of Quinazoline Derivatives

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Quinazoline | Fuming HNO₃, conc. H₂SO₄, low temperature | 6-Nitroquinazoline | Not specified | [5] |

| 2,3-Trimethylene-3,4-dihydroquinazolin-4-one | Fuming HNO₃, conc. H₂SO₄, 0-5°C, 1-2h | 6-Nitro-2,3-trimethylene-3,4-dihydroquinazolin-4-one | Not specified | [6] |

Nucleophilic Substitution

Nucleophilic substitution is a key reaction for the functionalization of the quinazoline ring, particularly at the 2- and 4-positions. When these positions are substituted with halogens, such as in 2,4-dichloroquinazoline (B46505), they become highly susceptible to displacement by a variety of nucleophiles.[7]

The 4-position of 2,4-dichloroquinazoline is generally more reactive towards nucleophiles than the 2-position. This regioselectivity allows for the sequential and controlled introduction of different substituents.[1][7] This differential reactivity is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic.[1]

Table 2: Quantitative Data for Nucleophilic Substitution on 2,4-Dichloroquinazoline

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Aniline | Dioxane, N,N-diisopropylethylamine (DIPEA), 80°C, 12h | 2-Chloro-4-anilino-6,7-dimethoxyquinazoline | 65 | [1] |

| Hydrazine hydrate | Ethanol, 0-5°C, 2h | 2-Chloro-4-hydrazinylquinazoline | Not specified | [7] |

| Benzylamine | Not specified | 2-Chloro-4-(benzylamino)quinazoline | 63 | [8] |

Experimental Protocols

Synthesis of 6-Nitroquinazoline

This protocol describes the direct electrophilic nitration of quinazoline.

Materials and Reagents:

-

Quinazoline

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid.

-

Once cooled, add quinazoline to the sulfuric acid and stir until fully dissolved.

-

Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction in the ice bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Synthesis of 2-Chloro-4-aminoquinazolines

This protocol outlines the regioselective nucleophilic aromatic substitution on 2,4-dichloroquinazoline.

Materials and Reagents:

-

2,4-Dichloroquinazoline

-

Appropriate primary or secondary amine (e.g., aniline)

-

Dioxane

-

N,N-diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-dichloroquinazoline in dioxane, add the desired amine (1.0 equivalent) and DIPEA (3.6 equivalents).

-

Heat the reaction mixture at 80°C for 12 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.[1]

Quinazoline Derivatives in Signaling Pathways

Quinazoline derivatives are prominent as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development.[9][10] Drugs like Gefitinib and Erlotinib are quinazoline-based EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.[9][10] They function by competitively binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[9][10] This blockade ultimately leads to a reduction in cancer cell proliferation and survival.[9]

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Experimental Workflow for Synthesis and Screening

The development of novel quinazoline-based drug candidates typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the discovery of quinazoline-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. organic chemistry - Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 10. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

In Silico Prediction of ADMET Properties for 4-Ethoxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline (B50416) scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. 4-Ethoxyquinazoline, as a representative of this class, holds potential for further development. However, early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to mitigate late-stage attrition in the drug discovery pipeline.[1][2] This technical guide provides an in-depth overview of the predicted ADMET properties of this compound using in silico methodologies, supported by established experimental protocols for validation.

Computational approaches to ADMET prediction have become indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate the pharmacokinetic and toxicological characteristics of drug candidates.[3][4] By leveraging sophisticated algorithms and models, researchers can prioritize compounds with favorable ADMET profiles for further investigation.[2][3]

Predicted ADMET Profile of this compound

The following tables summarize the predicted ADMET properties of this compound. These values are derived from computational models and data from structurally similar quinazoline derivatives. It is important to note that these are in silico estimations and require experimental validation.[5]

Table 1: Physicochemical Properties and Absorption

| Parameter | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | 188.22 | Influences solubility and permeability. |

| LogP (o/w) | 2.5 | Indicates moderate lipophilicity, favorable for membrane permeation. |

| Aqueous Solubility (logS) | -3.0 | Suggests moderate solubility. |

| Human Intestinal Absorption (%) | > 90% | High potential for absorption from the gastrointestinal tract.[5] |

| Caco-2 Permeability (logPapp) | > 0.9 x 10-6 cm/s | Indicates high permeability across the intestinal epithelium.[5] |

| P-glycoprotein (P-gp) Substrate | No | Low likelihood of being actively pumped out of cells, which is favorable for bioavailability. |

Table 2: Distribution

| Parameter | Predicted Value | Significance |

| Plasma Protein Binding (%) | ~95% | High binding to plasma proteins, which can affect the free drug concentration.[6][7] |

| Volume of Distribution (Vd) (L/kg) | > 1 | Suggests extensive distribution into tissues.[6][7] |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to cross the blood-brain barrier. |

Table 3: Metabolism

| Parameter | Predicted Value/Information | Significance |

| Primary Metabolizing Enzymes | Cytochrome P450 (CYP) isoforms: CYP3A4, CYP1A2 | Identification of key enzymes responsible for metabolism is crucial for predicting drug-drug interactions.[6][7] |

| Metabolic Stability (in vitro t1/2) | Moderate | Suggests a reasonable duration of action.[5] |

| Key Metabolic Reactions | O-de-ethylation, Aromatic hydroxylation | Understanding metabolic pathways helps in identifying potential metabolites. |

Table 4: Excretion

| Parameter | Predicted Route | Significance |

| Primary Route of Excretion | Hepatic | Primarily eliminated through metabolism in the liver and excretion in feces.[6][7] |

| Renal Clearance | Low | A minor fraction is expected to be excreted unchanged in the urine.[6][7] |

Table 5: Toxicity

| Parameter | Predicted Risk | Significance |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

| Mutagenicity (Ames test) | Non-mutagenic | Low risk of causing genetic mutations. |

| Carcinogenicity | Low risk | Unlikely to be carcinogenic based on structural alerts. |

| Hepatotoxicity | Low to Moderate risk | Further investigation may be required. |

Methodologies

In Silico ADMET Prediction Workflow

The prediction of ADMET properties for this compound is based on a multi-step computational workflow. This process typically involves Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.[4]

Experimental Protocols for Validation

1. Caco-2 Permeability Assay

This in vitro assay is used to predict human intestinal absorption of a compound.

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer that mimics the intestinal epithelium.

-

Assay Procedure:

-

The test compound (this compound) is added to the apical (AP) side of the transwell.

-

Samples are taken from the basolateral (BL) side at various time points.

-

The concentration of the compound in the samples is quantified using LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

2. Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[5]

-

Reaction Mixture: A mixture containing liver microsomes (human or other species), a phosphate (B84403) buffer (pH 7.4), and the test compound is prepared.[5]

-

Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[5]

-

Incubation and Sampling: The reaction is incubated at 37°C, and samples are taken at different time points.

-

Quenching and Analysis: The reaction is stopped by adding a quenching solution (e.g., acetonitrile). The remaining amount of the parent compound is quantified by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated to evaluate metabolic stability.

3. Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins.

-

Method: Equilibrium dialysis is a common method.

-

Procedure:

-

A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

-

The system is incubated until equilibrium is reached.

-

The concentration of the compound in both chambers is measured.

-

-

Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

Metabolic Pathways of this compound

The metabolism of quinazoline derivatives is predominantly mediated by CYP450 enzymes in the liver.[6][7] For this compound, the primary metabolic pathways are predicted to be O-de-ethylation and aromatic hydroxylation.

Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties, including good absorption and distribution characteristics. While the predicted metabolic stability is moderate and plasma protein binding is high, these are common features of quinazoline-based compounds and do not necessarily preclude further development. The predicted toxicity profile is generally low, although further experimental evaluation, particularly for hepatotoxicity, is warranted.

This technical guide provides a foundational understanding of the likely ADMET properties of this compound. The detailed in silico predictions and outlined experimental protocols offer a clear roadmap for researchers to validate these findings and advance the development of this and other promising quinazoline derivatives. It is imperative to integrate these computational predictions with robust experimental data to make informed decisions in the drug discovery process.

References

- 1. Computational tools for ADMET [crdd.osdd.net]

- 2. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Ethoxyquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline (B50416) derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, particularly as inhibitors of protein kinases. This document provides a detailed, step-by-step protocol for the synthesis of 4-ethoxyquinazoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the chlorination of a 4-hydroxyquinazoline (B93491) precursor to yield a 4-chloroquinazoline (B184009) intermediate, followed by a nucleophilic substitution with sodium ethoxide to introduce the ethoxy group at the 4-position. This protocol is designed to be a practical guide for researchers in academic and industrial settings, providing clear instructions and expected outcomes.

Introduction

The quinazoline core is a key pharmacophore found in numerous biologically active molecules, including several approved anticancer drugs such as gefitinib (B1684475) and erlotinib. These drugs primarily target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial regulators of cell proliferation, survival, and angiogenesis. Dysregulation of these signaling pathways is a hallmark of many cancers, making inhibitors of these kinases a critical area of oncology research.

The 4-alkoxy substituted quinazolines, including 4-ethoxy derivatives, have demonstrated significant potential as kinase inhibitors. The substituent at the 4-position can influence the compound's binding affinity and selectivity for the target kinase. Therefore, the development of efficient and reliable synthetic routes to these derivatives is of high importance for the exploration of new and more effective therapeutic agents.

Experimental Protocols

This section details the two-stage synthesis of this compound derivatives from a 4-hydroxyquinazoline starting material.

Stage 1: Synthesis of 4-Chloroquinazoline Intermediate

This protocol is adapted from established chlorination procedures of 4-hydroxyquinazolines.[1][2]

Materials:

-

4-Hydroxyquinazoline

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

Toluene (B28343) (anhydrous)

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyquinazoline (1 equivalent).

-

Carefully add an excess of thionyl chloride (SOCl₂) (approximately 10-15 equivalents) to the flask. This reaction should be performed in a well-ventilated fume hood.

-

Add a catalytic amount of dimethylformamide (DMF) (e.g., a few drops) to the reaction mixture.

-

Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To trap the volatile and corrosive SOCl₂, a sodium hydroxide (B78521) trap is recommended.

-

Add anhydrous toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining traces of thionyl chloride. Repeat this step twice.

-

The resulting crude 4-chloroquinazoline is a solid and can be used in the next step without further purification. For long-term storage, purification by recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane) is recommended.

Stage 2: Synthesis of this compound Derivative

This protocol describes the nucleophilic substitution of the 4-chloroquinazoline with sodium ethoxide.

Materials:

-

4-Chloroquinazoline (from Stage 1)

-

Sodium metal

-

Absolute ethanol (B145695)

-

Dry diethyl ether

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath.

-

Dissolve the crude 4-chloroquinazoline (1 equivalent) from Stage 1 in absolute ethanol in a separate flask.

-

Add the solution of 4-chloroquinazoline dropwise to the cooled sodium ethoxide solution with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be gently heated to reflux if necessary to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a beaker of ice-cold water.

-

Extract the aqueous mixture with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound derivative.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound derivatives. The values are based on typical results reported in the literature and may vary depending on the specific substrate and reaction conditions.

Table 1: Reaction Conditions and Yields